molecular formula C11H12O4 B2413542 (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid CAS No. 2248174-40-3

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Cat. No.: B2413542
CAS No.: 2248174-40-3
M. Wt: 208.213
InChI Key: QDTQIENKOOHZFQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is a chiral synthetic compound of interest in medicinal chemistry and plant science research. The 1,3-benzodioxole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Researchers are investigating this specific stereoisomer for its potential in developing novel bioactive molecules. Compounds featuring the 1,3-benzodioxole core have demonstrated a range of biological activities in scientific studies, including serving as agonists for plant auxin receptors to promote root growth , acting as cyclooxygenase (COX) inhibitors for anti-inflammatory research , and functioning as alpha-amylase inhibitors for antidiabetic agent development . This structural motif is also found in intermediates for synthesizing active pharmaceutical ingredients . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-4,7H,5-6H2,1H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTQIENKOOHZFQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C(=CC=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C2C(=CC=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid followed by subsequent reactions to introduce the propanoic acid moiety . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound's structure contributes to its distinct biological properties. The stereochemistry at the 2-position enhances its interaction with biological targets through mechanisms such as:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission and cellular signaling.

Chemistry

In synthetic chemistry, (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation : Leading to the formation of ketones or carboxylic acids.
  • Reduction : Converting the compound into alcohols or alkanes.
  • Substitution : Undergoing nucleophilic substitution reactions at the benzodioxole ring.

Biology

The compound is studied for its potential as a pharmacophore in drug design. The benzodioxole ring is a common motif in many bioactive molecules, making it a target for medicinal chemistry research. Its biological activities include:

  • Anti-inflammatory Effects : Derivatives have shown the ability to reduce inflammation markers.
  • Antimicrobial Properties : Effectiveness against certain bacterial strains has been demonstrated.

Medicine

In the medical field, derivatives of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid are explored for therapeutic effects, including:

  • Anticancer Properties : Some derivatives exhibit significant anticancer activity against various cancer cell lines.
  • Potential Therapeutics for Inflammatory Diseases : Research indicates that it may modulate inflammatory responses.

Industry

Industrially, this compound is utilized in the synthesis of polymers and materials with specific properties due to its stability and reactivity. Its applications include:

  • Material Science : Used in creating polymers with enhanced characteristics.
  • Chemical Manufacturing : Employed in the production of specialty chemicals.

Data Table: Biological Activities of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against specific bacterial strains
AnticancerSignificant activity against various cancer cell lines

Case Studies and Research Findings

Recent studies have focused on the biological activity of related benzodioxole compounds. Notable findings include:

  • Larvicidal Activity Against Aedes aegypti :
    • Study Reference : Evaluated the larvicidal activity of related compounds against Aedes aegypti, a vector for several arboviruses.
    • Findings : One derivative showed significant larvicidal activity with LC50 values of 28.9 ± 5.6 μM and LC90 values of 162.7 ± 26.2 μM after 24 hours, exhibiting no cytotoxicity towards human cells at high concentrations.
  • Antitumor Activity :
    • Several derivatives were tested for anticancer properties against diverse cancer cell lines with promising results indicating significant inhibition rates.

Mechanism of Action

The mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of both a benzodioxole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, a compound characterized by its unique stereochemistry and the presence of a benzodioxole ring, has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety attached to a propanoic acid group, which contributes to its distinct biological properties. The stereochemistry at the 2-position enhances its interaction with biological targets.

The biological activity of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid is primarily attributed to its ability to interact with specific molecular targets. The benzodioxole ring facilitates π-π interactions and hydrogen bonding, influencing binding affinity to enzymes and receptors. Potential pathways include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of this compound can reduce inflammation markers.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains.

Case Studies and Research Findings

Recent studies have focused on the insecticidal properties of related benzodioxole compounds. For instance:

  • Larvicidal Activity Against Aedes aegypti :
    • Study Reference : A study evaluated the larvicidal activity of 1,3-benzodioxole acids against Aedes aegypti, the vector for several arboviruses.
    • Findings : Among the compounds tested, one derivative showed significant larvicidal activity with LC50 values of 28.9 ± 5.6 μM and LC90 values of 162.7 ± 26.2 μM after 24 hours. Importantly, it exhibited no cytotoxicity towards human cells at high concentrations .
  • Antitumor Activity :
    • Study Reference : Research on peptidyl derivatives containing the benzodioxole system highlighted their antitumor properties.
    • Findings : These derivatives showed promising results in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapy .

Data Table: Biological Activities of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic Acid

Activity TypeDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialEffective against specific bacterial strains
InsecticidalLC50 values against Aedes aegypti
AntitumorInhibits tumor cell proliferation

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid, and how can stereochemical purity be ensured during synthesis?

  • Answer : The synthesis typically involves enantioselective methods such as asymmetric catalysis or chiral pool strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group (if applicable) and coupling reactions with benzodioxol-containing intermediates are common . To ensure stereochemical purity, chiral HPLC with columns like Chiralpak IA/IB or circular dichroism (CD) spectroscopy should be used to validate the (2S) configuration. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize racemization .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic methods?

  • Answer : A combination of 1H^1H-NMR (to resolve methyl and benzodioxol protons), 13C^{13}C-NMR (to confirm carbonyl and aromatic carbons), and high-resolution mass spectrometry (HRMS) is essential. For example, the benzodioxol group exhibits characteristic splitting patterns in 1H^1H-NMR (~6.8–7.2 ppm for aromatic protons), while the methylpropanoic acid moiety shows distinct triplet/multiplet signals . IR spectroscopy can verify the carboxylic acid group (broad O-H stretch ~2500–3000 cm1^{-1}) .

Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer : Key challenges include maintaining enantiomeric excess (ee) at larger scales, controlling exothermic reactions (e.g., coupling steps), and minimizing side products like diastereomers or oxidized benzodioxol derivatives. Continuous-flow reactors and in-line monitoring (e.g., PAT tools) are recommended for process optimization .

Advanced Research Questions

Q. How does the benzodioxol moiety influence the compound’s metabolic stability in vitro, and what experimental models are suitable for assessing this?

  • Answer : The benzodioxol group may enhance metabolic stability by resisting cytochrome P450-mediated oxidation. To evaluate this, use liver microsomes (human/rat) with LC-MS/MS to track parent compound depletion. Compare with analogs lacking the benzodioxol ring. Computational tools like ADMET Predictor™ can model metabolic liabilities .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values) for this compound?

  • Answer : Re-evaluate assay conditions (e.g., buffer pH, solvent purity, cell line variability) and confirm compound integrity (e.g., check for degradation via stability studies). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement. Cross-reference with structurally validated impurities (e.g., related propanoic acid derivatives from USP standards) .

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to its target protein?

  • Answer : Generate a homology model of the target if a crystal structure is unavailable. Use flexible docking protocols (e.g., AutoDock Vina) and account for protonation states of the carboxylic acid group at physiological pH. Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What analytical methods are recommended for detecting and quantifying degradation products of this compound under accelerated stability conditions?

  • Answer : Employ UPLC-MS with a C18 column (e.g., Waters Acquity BEH) and gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common degradation pathways: (i) decarboxylation (mass shift of -44 Da), (ii) benzodioxol ring oxidation (mass shift +16 Da), and (iii) ester hydrolysis if applicable. Compare retention times with spiked impurity standards .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study focusing on the methyl and benzodioxol substituents?

  • Answer : Synthesize analogs with:

  • Varied methyl positions : e.g., 2-methyl vs. 3-methyl propanoic acid.
  • Modified benzodioxol groups : e.g., halogenation (Cl, F) or methylation at the 5-position.
    Test analogs in dose-response assays (e.g., 10 nM–100 µM range) and analyze trends using 3D-QSAR models (e.g., CoMFA) .

Q. What in silico tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer : Use SwissADME for logP, solubility, and bioavailability predictions. For blood-brain barrier permeability, employ the BBB Score algorithm in admetSAR. Molecular dynamics simulations (e.g., GROMACS) can assess membrane interaction dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.